(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine
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Overview
Description
(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of (7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods involve the formation of the pyrrole and pyrazine rings, followed by the introduction of the methoxy group at the 7th position. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. In industry, it is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of (7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anti-inflammatory and antioxidant activities are linked to its ability to scavenge free radicals and modulate inflammatory pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine is unique among pyrrolopyrazine derivatives due to its specific substitution pattern and biological activities. Similar compounds include other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine, which shows more activity on kinase inhibition
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(7S,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
ATHHKQMHRWUULC-SFYZADRCSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H]2CNCCN2C1 |
Canonical SMILES |
COC1CC2CNCCN2C1 |
Origin of Product |
United States |
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